5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluorobenzaldehyde, a series of reactions including aldol condensation, reduction, and cyclization can be employed to construct the pyrrolone ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the pyrrolone ring or other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted derivatives .
Scientific Research Applications
5-(2-Fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
Compared to these similar compounds, 5-(2-fluorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific structural features, such as the presence of a hydroxyl group and the pyrrolone ring.
Properties
Molecular Formula |
C24H20FNO2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO2/c25-20-14-8-7-13-19(20)22-21(18-11-5-2-6-12-18)23(27)24(28)26(22)16-15-17-9-3-1-4-10-17/h1-14,22,27H,15-16H2 |
InChI Key |
NSBXICCYXDELRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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